molecular formula C16H18N4O B10894555 (2Z,6E)-2,6-bis[(1-methyl-1H-pyrazol-3-yl)methylidene]cyclohexanone

(2Z,6E)-2,6-bis[(1-methyl-1H-pyrazol-3-yl)methylidene]cyclohexanone

Cat. No.: B10894555
M. Wt: 282.34 g/mol
InChI Key: YXXZVUPZWDGBRJ-PJABCKPXSA-N
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Description

2-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-6-[(Z)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-1-CYCLOHEXANONE is a complex organic compound characterized by the presence of two pyrazole groups attached to a cyclohexanone ring

Preparation Methods

The synthesis of 2-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-6-[(Z)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-1-CYCLOHEXANONE typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-1H-pyrazole-3-carbaldehyde with cyclohexanone under basic conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and controlled temperatures, to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.

    Substitution: The pyrazole groups can participate in substitution reactions, where functional groups are replaced by other substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-6-[(Z)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-1-CYCLOHEXANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-6-[(Z)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-1-CYCLOHEXANONE involves its interaction with molecular targets such as enzymes or receptors. The pyrazole groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives and cyclohexanone-based molecules. Compared to these, 2-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-6-[(Z)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-1-CYCLOHEXANONE is unique due to the presence of two pyrazole groups in specific positions, which may confer distinct chemical and biological properties. Other similar compounds include:

  • 1-METHYL-1H-PYRAZOL-3-YL derivatives
  • Cyclohexanone derivatives with different substituents

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

(2E,6Z)-2,6-bis[(1-methylpyrazol-3-yl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C16H18N4O/c1-19-8-6-14(17-19)10-12-4-3-5-13(16(12)21)11-15-7-9-20(2)18-15/h6-11H,3-5H2,1-2H3/b12-10-,13-11+

InChI Key

YXXZVUPZWDGBRJ-PJABCKPXSA-N

Isomeric SMILES

CN1C=CC(=N1)/C=C/2\CCC/C(=C/C3=NN(C=C3)C)/C2=O

Canonical SMILES

CN1C=CC(=N1)C=C2CCCC(=CC3=NN(C=C3)C)C2=O

Origin of Product

United States

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